Hydrosulfide, [4,5-di(3-pyridinyl)-4H-1,2,4-triazol-3-yl]-
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Overview
Description
BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that features a triazole ring fused with pyridine rings and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine-3-carboxaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The triazole and pyridine rings can engage in π-π stacking and hydrogen bonding interactions, modulating receptor activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 3-hydroxypyridine share structural similarities.
Triazole derivatives: Compounds such as 1,2,4-triazole and 3,5-dimethyl-1,2,4-triazole are structurally related.
Thiol-containing compounds: Thiourea and mercaptobenzothiazole are examples of compounds with thiol groups.
Uniqueness
BIS(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the combination of its triazole ring, pyridine rings, and thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9N5S |
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Molecular Weight |
255.30 g/mol |
IUPAC Name |
3,4-dipyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H9N5S/c18-12-16-15-11(9-3-1-5-13-7-9)17(12)10-4-2-6-14-8-10/h1-8H,(H,16,18) |
InChI Key |
TXCJAMNKANWYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2C3=CN=CC=C3 |
Origin of Product |
United States |
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